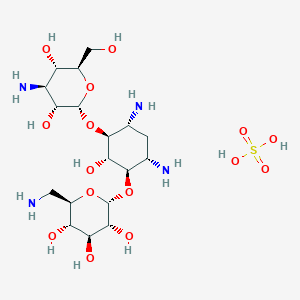

Kanamycin-Sulfat

Übersicht

Beschreibung

Kanamycin sulfate is an aminoglycoside bactericidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections, particularly those caused by gram-negative bacteria. Kanamycin sulfate is available in oral, intravenous, and intramuscular forms and is known for its effectiveness against a broad spectrum of bacteria .

Wissenschaftliche Forschungsanwendungen

Kanamycin sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their chemical properties.

Biology: Kanamycin sulfate is commonly used in molecular biology and genetic engineering as a selective agent to isolate and maintain bacterial strains carrying kanamycin resistance genes.

Medicine: It is used to treat bacterial infections, particularly those caused by gram-negative bacteria. It is also employed in the treatment of tuberculosis and other severe infections.

Industry: Kanamycin sulfate is used in the production of carbon dots with antibacterial activity and in the development of biosensors for detecting specific analytes .

Wirkmechanismus

Target of Action

Kanamycin sulfate, an aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.

Mode of Action

Kanamycin sulfate interacts with its targets by binding irreversibly to specific proteins and 16S rRNA within the 30S ribosomal subunit . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit , causing a misreading of t-RNA . This misreading leaves the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The action of kanamycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal reading of mRNA, leading to the production of faulty or non-existent proteins . This disruption in protein synthesis ultimately inhibits bacterial growth.

Pharmacokinetics

Kanamycin sulfate’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Its bioavailability is very low after oral delivery . The major route of elimination is glomerular filtration, and kanamycin undergoes some tubular reabsorption . The drug is excreted in the urine as the unchanged drug .

Result of Action

The primary result of kanamycin sulfate’s action is the inhibition of bacterial growth. By causing misreading of t-RNA and preventing the synthesis of essential proteins, kanamycin sulfate effectively halts bacterial proliferation .

Action Environment

The action, efficacy, and stability of kanamycin sulfate can be influenced by various environmental factors. For instance, the presence of aminoglycoside-modifying enzymes in the bacterial environment can alter this antibiotic, preventing its interaction with ribosomes . Furthermore, the drug’s effectiveness can be affected by the physiological state of the patient, including kidney function, which plays a significant role in the drug’s elimination .

Biochemische Analyse

Biochemical Properties

Kanamycin sulfate acts by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis in susceptible bacteria . It has a broad spectrum of activity against both Gram-negative and Gram-positive bacteria .

Cellular Effects

Kanamycin sulfate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which is vital for bacterial growth . This antibiotic is also used as a selection agent for cells in culture media .

Molecular Mechanism

The molecular mechanism of Kanamycin sulfate involves its binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, and leaving the bacterium unable to synthesize proteins vital to its growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kanamycin sulfate can change over time. It is stable and does not degrade easily

Dosage Effects in Animal Models

In animal models, the effects of Kanamycin sulfate vary with different dosages . It is intended for intramuscular, intramammary, or subcutaneous administration in various animals at specific doses . High doses may lead to toxic or adverse effects .

Transport and Distribution

Kanamycin sulfate is primarily distributed into the extracellular fluid

Subcellular Localization

The subcellular localization of Kanamycin sulfate is not well defined. As an antibiotic, it primarily targets bacterial cells, specifically the 30S subunit of the bacterial ribosome

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium under specific conditions to produce the antibiotic, which is then extracted and purified. The fermentation broth is filtered to remove the bacterial cells, and the filtrate is subjected to various purification steps, including precipitation, chromatography, and crystallization, to obtain pure kanamycin sulfate .

Industrial Production Methods: In industrial settings, the production of kanamycin sulfate involves large-scale fermentation using bioreactors. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the yield of kanamycin. After fermentation, the broth is processed to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Kanamycin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups in the kanamycin molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of kanamycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic. Substitution reactions can produce kanamycin derivatives with altered functional groups, potentially enhancing their antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa infections.

Kanamycin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings, despite its potential side effects.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Kanamycin Sulfate exert its antibacterial effect?

A1: Kanamycin Sulfate [, , , ] is an aminoglycoside antibiotic that acts by binding to the 30S ribosomal subunit of bacteria. This binding inhibits protein synthesis by interfering with the initiation complex formation and causing misreading of mRNA, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of Kanamycin Sulfate?

A2: While the provided research papers don't explicitly state the molecular formula and weight of Kanamycin Sulfate, this information can be readily found in standard chemical databases like PubChem. The molecular formula of Kanamycin Sulfate is (C18H36N4O11)2·H2SO4, and its molecular weight is 909.0 g/mol.

Q3: What are the key pharmacokinetic properties of Kanamycin Sulfate in animal models?

A7: Studies in horses [] show Kanamycin Sulfate, administered intramuscularly, is rapidly absorbed into serum, synovial fluid, peritoneal fluid, and urine, reaching peak concentrations within 1-3 hours. These concentrations gradually decrease over time, remaining detectable for at least 48 hours.

Q4: Does inflammation impact the distribution of Kanamycin Sulfate?

A8: Research in ponies [] indicates that induced synovial inflammation leads to faster entry and higher concentrations of Kanamycin Sulfate in inflamed joints compared to uninflamed joints. This suggests that inflammation can influence the drug's distribution within the body.

Q5: Has Kanamycin Sulfate's efficacy been demonstrated in any pre-clinical models?

A9: Yes, studies have evaluated the efficacy of Kanamycin Sulfate in various animal models. For instance, it has shown efficacy against Edwardsiella tarda infection in fish []. It has also been used in combination with other drugs to establish sensorineural deafness models in rats, showcasing its ototoxic effects [].

Q6: Are there documented cases of bacterial resistance to Kanamycin Sulfate?

A10: Yes, bacterial resistance to Kanamycin Sulfate has been reported [, , ]. This resistance can develop through various mechanisms, including enzymatic inactivation of the antibiotic and alterations in the ribosomal binding site.

Q7: What are the known toxicities associated with Kanamycin Sulfate?

A11: Kanamycin Sulfate is known for its ototoxic effects, potentially causing hearing loss and damage to the inner ear [, , , , , , ]. This toxicity is a significant concern, particularly with prolonged or high-dose use.

Q8: What analytical methods are commonly employed to determine Kanamycin Sulfate concentrations?

A12: Several methods have been developed for the analysis of Kanamycin Sulfate, including:* High-Performance Liquid Chromatography (HPLC): often combined with pre-column derivatization for enhanced sensitivity [, , ].* Spectrophotometry: utilizing colorimetric reactions with reagents like Gongo Red and Rose Bengal [, ].* Chemiluminescence: offering high sensitivity for detection in pharmaceutical formulations [].* Turbidimetry: a simpler method for quantifying Kanamycin Sulfate in injections [].* Voltammetry: an electrochemical method based on the reduction peak of a copper-Kanamycin complex [].

Q9: Have any novel analytical techniques been explored for Kanamycin Sulfate detection?

A13: Yes, recent research has explored the use of fluorescent probes for Kanamycin Sulfate detection. One study used thioglycolic acid-capped CdTe quantum dots, where the fluorescence intensity was enhanced upon interaction with Kanamycin Sulfate []. Another study utilized unmodified gold nanoparticles, where the color change upon interaction with Kanamycin Sulfate allowed for its colorimetric detection [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)